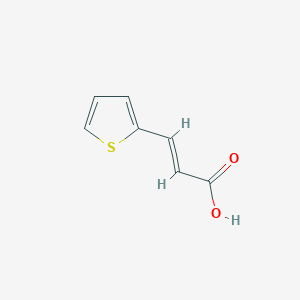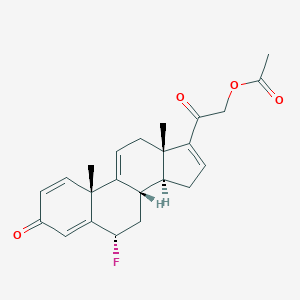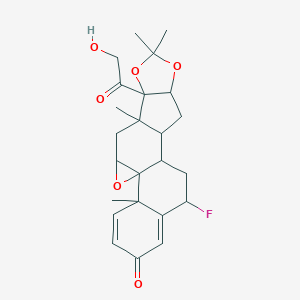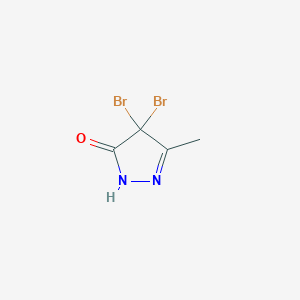
4,4-二溴-3-甲基-2-吡唑啉-5-酮
描述
4,4-Dibromo-3-methyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C₄H₄Br₂N₂O and a molecular weight of 255.90 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white to pale beige color and solid form .
科学研究应用
4,4-Dibromo-3-methyl-2-pyrazolin-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in proteomics research for studying protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that the compound is used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives . This suggests that it may interact with targets relevant to the life cycle of amoebic parasites.
Mode of Action
Given its use in the synthesis of antimoebic and antifungal compounds , it is likely that it interacts with biological targets in a way that disrupts the normal functioning of these organisms.
Biochemical Pathways
Given its role in the synthesis of antimoebic and antifungal compounds , it can be inferred that it may interfere with the biochemical pathways essential for the survival and proliferation of these organisms.
Result of Action
Considering its use in the synthesis of antimoebic and antifungal compounds , it can be inferred that the compound’s action results in the inhibition of growth or killing of these organisms.
生化分析
Biochemical Properties
4,4-Dibromo-3-methyl-2-pyrazolin-5-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of antimoebic compounds such as thiosemicarbazide derivatives and triazine molecules displaying antifungal activity . The interactions of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one with these biomolecules are primarily through covalent bonding, which can alter the activity of the target enzymes and proteins.
Cellular Effects
The effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells . Additionally, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4,4-Dibromo-3-methyl-2-pyrazolin-5-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to the active sites of enzymes, thereby inhibiting their activity or altering their conformation to enhance their function . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without significant toxicity . At higher doses, toxic or adverse effects can be observed, including potential damage to cellular structures and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4,4-Dibromo-3-methyl-2-pyrazolin-5-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can influence the levels of various metabolites within the cells, thereby affecting overall metabolic flux. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
4,4-Dibromo-3-methyl-2-pyrazolin-5-one exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one can be synthesized from 3-methyl-2-pyrazolin-5-one through a bromination reaction. The reaction typically involves the use of bromine as the brominating agent under controlled conditions to ensure the selective bromination at the 4,4-positions .
Industrial Production Methods: Industrial production of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or other suitable purification techniques .
化学反应分析
Types of Reactions: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
相似化合物的比较
3-Methyl-2-pyrazolin-5-one: A precursor in the synthesis of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one.
4,4-Dichloro-3-methyl-2-pyrazolin-5-one: A similar compound with chlorine atoms instead of bromine.
4,4-Diiodo-3-methyl-2-pyrazolin-5-one: A similar compound with iodine atoms instead of bromine.
Uniqueness: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and iodo analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
属性
IUPAC Name |
4,4-dibromo-3-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQLBQGDDSBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325939 | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33549-66-5 | |
| Record name | 33549-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


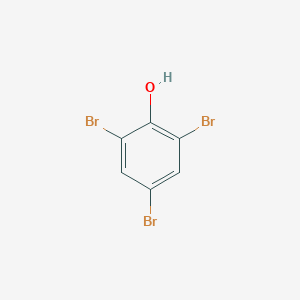
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)

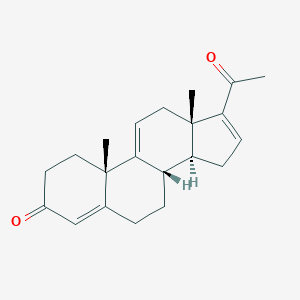
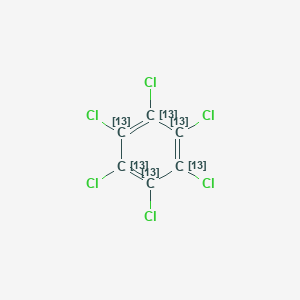
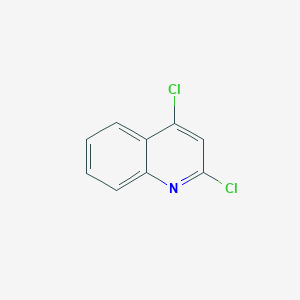
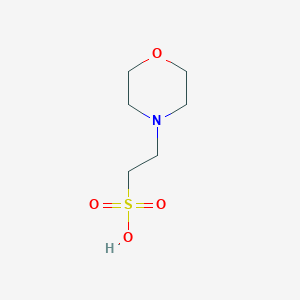

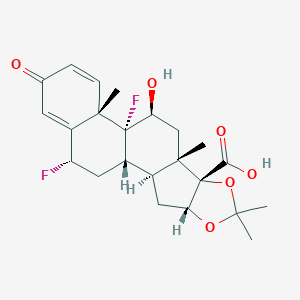
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B42012.png)
